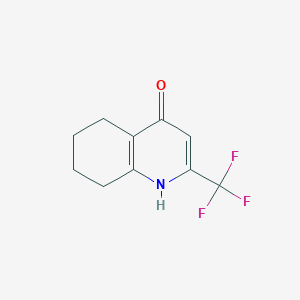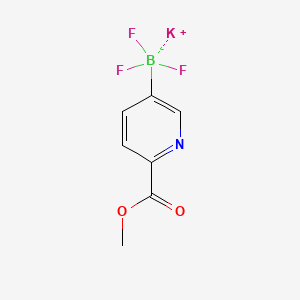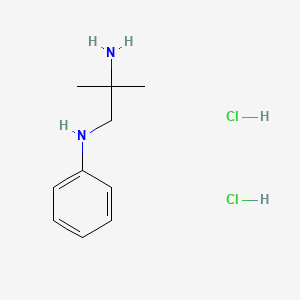![molecular formula C9H17ClN2O B13470694 rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride: is a complex organic compound belonging to the class of diazepines This compound is characterized by its unique decahydrocyclopenta[e][1,4]diazepin-2-one structure, which is further modified by the presence of a methyl group at the 5a position and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable cyclopentane derivative, followed by the introduction of the diazepine ring through a series of condensation reactions. The final step often involves the methylation at the 5a position and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a sedative or anxiolytic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride involves its interaction with specific molecular targets in the body. This compound is believed to exert its effects by binding to receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the sedative and anxiolytic effects observed in preclinical studies.
類似化合物との比較
Midazolam: An imidazobenzodiazepine with similar sedative properties.
Alprazolam: A triazolobenzodiazepine used as an anxiolytic agent.
Diazepam: A well-known benzodiazepine with a wide range of therapeutic applications.
Uniqueness: rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride is unique due to its specific structural features, including the decahydrocyclopenta[e][1,4]diazepin-2-one core and the methyl group at the 5a position. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
特性
分子式 |
C9H17ClN2O |
|---|---|
分子量 |
204.70 g/mol |
IUPAC名 |
(5aR,8aS)-5a-methyl-1,3,4,5,6,7,8,8a-octahydrocyclopenta[e][1,4]diazepin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-9-4-2-3-7(9)11-8(12)5-10-6-9;/h7,10H,2-6H2,1H3,(H,11,12);1H/t7-,9+;/m0./s1 |
InChIキー |
YXPCKXZOFJYXSU-DKXTVVGFSA-N |
異性体SMILES |
C[C@]12CCC[C@@H]1NC(=O)CNC2.Cl |
正規SMILES |
CC12CCCC1NC(=O)CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)

![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)


![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13470666.png)

![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)


![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)
